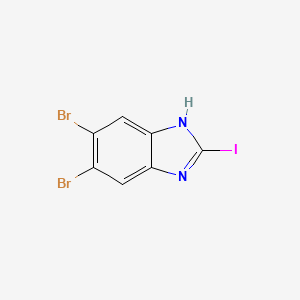

5,6-Dibromo-2-iodo-1H-benzoimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dibromo-2-iodo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2IN2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPXKOMUCSMEQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)N=C(N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696146 | |

| Record name | 5,6-Dibromo-2-iodo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-95-1 | |

| Record name | 5,6-Dibromo-2-iodo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Dibromo-2-iodo-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile functionalization, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The strategic introduction of halogen atoms onto the benzimidazole core can significantly modulate the physicochemical and biological properties of the resulting molecule.[3] Specifically, the presence of bromine and iodine atoms can enhance lipophilicity, improve binding affinity to biological targets, and provide synthetic handles for further molecular elaboration through cross-coupling reactions.

This technical guide provides a comprehensive overview of the synthesis and characterization of a highly functionalized benzimidazole derivative: 5,6-Dibromo-2-iodo-1H-benzoimidazole . This molecule holds significant potential as a building block in the development of novel therapeutic agents. The strategic placement of two bromo substituents on the benzene ring and an iodo group at the 2-position of the imidazole ring offers a unique platform for medicinal chemists.

This document will detail a plausible and robust synthetic pathway, provide in-depth protocols for each step, and describe the analytical techniques required for the unambiguous characterization of the final compound. The causality behind experimental choices will be explained, ensuring a thorough understanding of the underlying chemical principles.

Synthesis of this compound

The synthesis of this compound can be strategically approached in a two-step sequence, starting from the commercially available 4,5-dibromo-1,2-phenylenediamine. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5,6-Dibromo-1H-benzo[d]imidazol-2-amine

The initial step involves the cyclization of 4,5-dibromo-1,2-phenylenediamine with cyanogen bromide to form the 2-aminobenzimidazole core. This reaction is a well-established method for the synthesis of 2-aminobenzimidazoles.[4]

Experimental Protocol:

-

Reagents and Equipment:

-

4,5-Dibromo-1,2-phenylenediamine

-

Cyanogen bromide (CNBr)

-

Methanol (MeOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and filtration

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4,5-dibromo-1,2-phenylenediamine (1.0 eq) in methanol.

-

Carefully add cyanogen bromide (1.1 eq) to the suspension at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Causality of Experimental Choices:

-

Methanol as Solvent: Methanol is a suitable solvent for this reaction as it facilitates the dissolution of the starting materials and allows for efficient heat transfer during reflux.

-

Cyanogen Bromide as Reagent: Cyanogen bromide serves as the source of the C2 carbon and the amino group in the benzimidazole ring.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

-

Aqueous Bicarbonate Workup: The basic workup is crucial to neutralize any hydrobromic acid formed during the reaction and to deprotonate the benzimidazole nitrogen, leading to the precipitation of the free base product.

-

Step 2: Synthesis of this compound via Sandmeyer Reaction

The second step involves the conversion of the 2-amino group of 5,6-dibromo-1H-benzo[d]imidazol-2-amine to an iodo group using the Sandmeyer reaction.[5] This classic transformation proceeds via the formation of a diazonium salt intermediate, which is then displaced by an iodide ion.[6]

Caption: Simplified mechanism of the Sandmeyer iodination reaction.

Experimental Protocol:

-

Reagents and Equipment:

-

5,6-Dibromo-1H-benzo[d]imidazol-2-amine

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Beakers and flasks

-

Ice bath

-

Magnetic stirrer

-

Standard glassware for workup and filtration

-

-

Procedure:

-

Diazotization:

-

In a beaker, dissolve 5,6-dibromo-1H-benzo[d]imidazol-2-amine (1.0 eq) in a cold solution of concentrated sulfuric acid and water, maintaining the temperature at 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the above mixture, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodide Displacement:

-

In a separate beaker, dissolve potassium iodide (3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Add a solution of sodium thiosulfate to quench any excess iodine.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

-

-

Causality of Experimental Choices:

-

Low-Temperature Diazotization: Diazonium salts are generally unstable at higher temperatures. Performing the reaction at 0-5 °C is critical to prevent their premature decomposition.

-

Sulfuric Acid: Sulfuric acid serves as the acidic medium required for the formation of nitrous acid from sodium nitrite, which is the diazotizing agent.

-

Potassium Iodide: Potassium iodide is the source of the iodide nucleophile that displaces the diazonium group.

-

Gentle Heating: After the addition of the diazonium salt, gentle heating helps to drive the displacement reaction to completion by facilitating the loss of nitrogen gas.

-

Sodium Thiosulfate Wash: This step is necessary to remove any residual iodine that may have formed during the reaction, which could contaminate the final product.

-

Characterization of this compound

Unambiguous characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₃Br₂IN₂ |

| Molecular Weight | 401.82 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be high due to the rigid aromatic structure and halogen bonding |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple due to the symmetry of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | N-H of imidazole |

| ~7.8 | Singlet | 2H | Aromatic C4-H and C7-H |

-

Interpretation: The broad singlet around 13.0 ppm is characteristic of the acidic N-H proton of the benzimidazole ring. The singlet at approximately 7.8 ppm corresponds to the two equivalent aromatic protons at positions 4 and 7. The deshielding effect of the adjacent bromine and iodine atoms, as well as the imidazole ring, contributes to this downfield shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C2 (carbon bearing iodine) |

| ~135 | C7a |

| ~125 | C4 and C7 |

| ~115 | C5 and C6 (carbons bearing bromine) |

| ~110 | C3a |

-

Interpretation: The carbon atom attached to the iodine (C2) is expected to be significantly downfield due to the electron-withdrawing nature of the iodine and the imidazole ring. The carbons bearing the bromine atoms (C5 and C6) will also be shifted downfield. The remaining aromatic carbons will appear in the typical aromatic region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

| m/z | Interpretation |

| 402/400/398 | Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for two bromine atoms. |

| 275/273 | [M - I]⁺ |

| 196 | [M - I - Br]⁺ |

| 117 | [M - I - 2Br]⁺ |

-

Interpretation: The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The major fragmentation pathway is expected to involve the loss of the iodine atom, followed by the sequential loss of the bromine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Interpretation |

| 3400-3200 (broad) | N-H stretching of the imidazole ring |

| ~1620 | C=N stretching of the imidazole ring |

| ~1450 | C=C stretching of the aromatic ring |

| ~800 | C-H out-of-plane bending of the aromatic ring |

| Below 700 | C-Br and C-I stretching vibrations |

-

Interpretation: The broad band in the region of 3400-3200 cm⁻¹ is indicative of the N-H stretching vibration, which is often broadened due to hydrogen bonding. The C=N and C=C stretching vibrations confirm the presence of the benzimidazole core. The absorptions in the fingerprint region will be characteristic of the halogen-carbon bonds.

Conclusion

This technical guide has outlined a detailed and scientifically sound approach for the synthesis and characterization of this compound. The proposed two-step synthesis, involving a cyclization followed by a Sandmeyer reaction, provides a reliable route to this valuable building block. The comprehensive characterization protocol, including NMR, MS, and FTIR spectroscopy, ensures the unambiguous identification and purity assessment of the final product.

The insights provided into the causality of experimental choices and the interpretation of analytical data are intended to empower researchers in their efforts to synthesize and utilize this and other related halogenated benzimidazole derivatives in the pursuit of novel therapeutic agents. The unique substitution pattern of this compound makes it an attractive starting material for further diversification, opening up new avenues for drug discovery and development.

References

- El Kihel, A., et al. (2008). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 1(1), 47-50.

- G, S., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1396.

- Hussain, F., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Mustansiriya Journal of Science, 35(4), 52-60.

- Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(1), 81-84.

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Natural Products. In Studies in Natural Products Chemistry (Vol. 33, pp. 641-744). Elsevier.

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Patel, M. R., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(104), 59958-59968.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Yadav, G., & Singh, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2825-2859.

- Zarei, S. A., et al. (2010). A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. Synthesis, 2010(11), 1853-1856.

- Zhang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 21(10), 1301.

-

A Reddit user's suggestion for double Sandmeyer-type iodination. (2022). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodobutane. Retrieved from [Link]

- Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from a presentation, specific source URL not available.

- A presentation on Mass Spectrometry: Fragmentation. (n.d.). Specific author and source URL not available.

- A supplementary information document on the synthesis of benzimidazole derivatives. (n.d.). Specific authors and source URL not available.

- A supplementary information document on the synthesis of 2-substituted 1H-benzimidazoles. (n.d.). Specific authors and source URL not available.

- A research paper on the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole. (n.d.). Specific authors and source URL not available.

- A review on the synthesis, reactions, and pharmacological applications of 2-aminobenzimidazoles. (n.d.). Specific authors and source URL not available.

- A Google Patents document on the preparation method of 5-aminobenzimidazole. (n.d.).

-

SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole-5-sulfonic acid. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 16(7), 999.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. ias.ac.in [ias.ac.in]

A Technical Guide to the Anticipated Spectroscopic Characteristics of 5,6-Dibromo-2-iodo-1H-benzoimidazole and Protocols for its Analysis

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel heterocyclic compound, 5,6-Dibromo-2-iodo-1H-benzoimidazole. Due to the current lack of publicly available experimental spectra for this specific molecule, this document leverages predictive methodologies and comparative analysis with structurally related compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed, field-proven protocols for the acquisition of these spectra are also provided to facilitate the empirical validation and characterization of this compound in a laboratory setting. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and application of novel halogenated benzimidazole derivatives.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The strategic placement of halogen atoms on this scaffold can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound represents a unique combination of heavy halogens, making its empirical characterization of considerable interest for drug discovery and materials science.

Spectroscopic analysis is fundamental to the unambiguous structural elucidation and purity assessment of newly synthesized chemical entities. This guide provides an in-depth projection of the key spectroscopic signatures of this compound, alongside standardized protocols for their experimental determination.

Molecular Structure and Anticipated Spectroscopic Features

The structural framework of this compound, with the proposed atom numbering for NMR assignments, is depicted below. The asymmetry of the substitution pattern is expected to result in a distinct set of signals for each proton and carbon atom in the benzimidazole system.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of symmetry in this compound, two distinct signals are expected in the ¹H NMR spectrum, and seven signals in the ¹³C NMR spectrum.

2.1.1. Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show two singlets, corresponding to the protons at the C4 and C7 positions. The N-H proton will likely appear as a broad singlet at a lower field.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.0 - 14.0 | Broad Singlet | N1-H |

| ~7.8 | Singlet | C4-H or C7-H |

| ~7.7 | Singlet | C7-H or C4-H |

| Solvent: DMSO-d₆ |

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show seven distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and halogen atoms. The C2 carbon, bonded to iodine and two nitrogen atoms, is expected to be significantly downfield.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | C3a / C7a |

| ~135-140 | C3a / C7a |

| ~125-130 | C4 / C7 |

| ~115-120 | C4 / C7 |

| ~110-115 | C5 / C6 |

| ~105-110 | C5 / C6 |

| ~90-100 | C2 |

| Solvent: DMSO-d₆ |

Note on Predicted Data: These predictions are based on computational models and data from similar structures.[2] Experimental values may vary. For comparison, the experimental ¹H NMR spectrum of 5-bromo-2-phenyl-1H-benzimidazole in DMSO-d6 shows aromatic protons in the range of 7.35-8.19 ppm and an N-H proton at 13.15 ppm.[3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the vibrations of the benzimidazole ring system and the carbon-halogen bonds.

| Anticipated Absorption Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 2800 (broad) | N-H Stretch | Imidazole N-H |

| 1620 - 1580 | C=N Stretch | Imidazole ring |

| 1480 - 1440 | C=C Stretch | Benzene ring |

| 1300 - 1200 | C-N Stretch | Imidazole ring |

| 850 - 800 | C-H Bending (out-of-plane) | Aromatic C-H |

| 700 - 600 | C-Br Stretch | Aryl bromide |

| 600 - 500 | C-I Stretch | Aryl iodide |

For comparison, the experimental IR spectrum of 1H-Benzo[d]imidazole shows a characteristic N-H stretch at 3112 cm⁻¹.[4] Halogenated benzimidazoles typically show C-halogen stretching frequencies in the lower wavenumber region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be a suitable method.

2.3.1. Expected Molecular Ion and Isotopic Pattern

The monoisotopic mass of C₇H₃Br₂IN₂ is approximately 399.77 g/mol .[2][5] A key feature in the mass spectrum will be the isotopic pattern of the molecular ion, which arises from the presence of two bromine atoms (⁷⁹Br and ⁸¹Br, in approximately 1:1 natural abundance). This will result in a characteristic M+, [M+2]+, and [M+4]+ pattern with relative intensities of approximately 1:2:1.

2.3.2. Predicted Fragmentation Pattern

The fragmentation of benzimidazole derivatives under EI-MS often involves the loss of small molecules like HCN.[6][7] For this compound, initial fragmentation is likely to involve the loss of the iodine atom, followed by the loss of bromine atoms or HCN.

-

[M]⁺• : Molecular ion with the characteristic isotopic pattern for two bromine atoms.

-

[M-I]⁺ : Loss of an iodine radical.

-

[M-I-Br]⁺ : Subsequent loss of a bromine radical.

-

[M-I-HCN]⁺ : Loss of hydrogen cyanide from the [M-I]⁺ fragment.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy Protocol (Solution State)

-

Sample Preparation : Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[8]

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final solution height should be around 4-5 cm.

-

Instrument Setup : Insert the NMR tube into a spinner turbine, adjust the depth using a gauge, and place it in the NMR spectrometer.

-

Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically used.

-

Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (Solid State - ATR)

-

Background Scan : Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrument absorptions.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure : Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan : Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Preparation : Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane.

-

Introduction : Introduce the sample into the mass spectrometer. For a solid, a direct insertion probe is often used, where the sample is placed in a capillary tube at the probe's tip.

-

Ionization : The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[9][10]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Workflow for Spectroscopic Characterization

A systematic workflow is crucial for the comprehensive analysis of a novel compound.

Caption: General workflow for the spectroscopic characterization of a novel synthesized compound.

Conclusion

While experimental data for this compound is not yet available in the public domain, this guide provides a robust, theoretically grounded framework for its anticipated spectroscopic characteristics. The predicted NMR, IR, and MS data, in conjunction with the detailed analytical protocols, offer a solid starting point for researchers aiming to synthesize and characterize this and other novel halogenated benzimidazoles. The successful application of these spectroscopic methods will be paramount in confirming the structure and purity of this compound, thereby enabling its further investigation in medicinal chemistry and material science applications.

References

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Chemistry LibreTexts. (2022, July 3). 3.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- Chemistry LibreTexts. (2023, January 29).

- Chemistry LibreTexts. (2023, August 29).

- El Kihel, A., Ahbala, M., Ramdane, H., Nouiri, M., & Bauchat, P. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7514-7518.

- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 599-608.

- Guidechem. (n.d.). This compound 885270-95-1 wiki.

- Hida, H., et al. (1998). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 4(1), 35-42.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Khan, I., et al. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(112), 92375-92379.

- Liu, J. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog.

- MDPI. (2021).

- Oriental Journal of Chemistry. (2017).

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (2015). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry.

- University of Toronto. (n.d.). Sample preparation for FT-IR. Chemistry Analytical Lab.

- Wikipedia. (n.d.).

- Zeslawska, E., et al. (2021). 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity. Scientific Reports, 11(1), 23639.

- Echemi. (n.d.). This compound.

- BenchChem. (n.d.).

- PubChem. (n.d.). 2-iodo-1H-benzimidazole.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole.

- ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives L and complexes [ML 3 ][B 10 H 10 ], ν, cm -1.

- Royal Society of Chemistry. (2015). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.

- Supplementary Information. (n.d.). General Procedure for the synthesis of 2-substituted 1H- benzimidazoles/benzoxazoles/benzothiazoles.

- The Journal of Physical Chemistry A. (2016).

- The Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides.

- University of California, Davis. (2022, July 3). 3.

- University of California, Davis. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts.

- University of California, Davis. (2023, August 29).

- University of California, Davis. (2023, January 29). Solid State NMR Experimental Setup. Chemistry LibreTexts.

- Zeslawska, E., et al. (2021). 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity. Scientific Reports, 11(1), 23639.

Sources

- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. journalijdr.com [journalijdr.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Predicted Crystal Structure of 5,6-Dibromo-2-iodo-1H-benzoimidazole

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, a solved and publicly deposited crystal structure for 5,6-Dibromo-2-iodo-1H-benzoimidazole has not been identified. This technical guide is therefore constructed upon a foundation of expert analysis of closely related halogenated benzimidazole structures and established principles of crystallography and chemical synthesis. The information herein serves as a robust predictive framework for researchers investigating this and similar molecular scaffolds.

Introduction: The Significance of Halogenated Benzimidazoles

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antihistamines and anthelmintics.[1] The strategic placement of halogen atoms—specifically bromine and iodine—on the benzimidazole ring system profoundly influences the molecule's physicochemical properties. These modifications can enhance membrane permeability, modulate metabolic stability, and, critically, introduce vectors for specific, highly directional intermolecular interactions known as halogen bonds.[2] this compound (C₇H₃Br₂IN₂) presents a particularly compelling case, combining the electronic effects of dibromination on the benzene ring with the potent halogen bond-donating capability of iodine at the 2-position.[3][4][5] This guide provides a detailed projection of its synthesis, crystallization, and solid-state structural features, offering a virtual roadmap for its empirical investigation.

Part 1: Synthesis and Crystallization Protocol

The synthesis of multi-halogenated benzimidazoles typically involves the condensation of an appropriate o-phenylenediamine with a carboxylic acid derivative or aldehyde. For the target compound, a plausible and efficient synthetic pathway is proposed, drawing from established methodologies for similar structures.[6]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from commercially available precursors. A sustainable approach involving the condensation of 4,5-dibromo-1,2-diaminobenzene with an appropriate iodine-containing reactant is a logical strategy.[6]

Caption: Proposed workflow for synthesis and crystallization.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, combine 4,5-dibromo-1,2-phenylenediamine (1.0 eq) and 2-iodobenzoic acid (1.1 eq) in a suitable high-boiling solvent such as polyphosphoric acid (PPA).

-

Condensation: Heat the mixture with stirring to 180-200 °C for 4-6 hours under an inert atmosphere (e.g., Argon or Nitrogen). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is poured into a beaker of ice-water and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: The resulting precipitate is collected by vacuum filtration, washed with copious amounts of water, and dried.

-

Purification: The crude solid is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Detailed Experimental Protocol: Crystallization for X-ray Diffraction

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a reliable method for compounds of this class.[7]

-

Solvent Selection: Dissolve the purified product in a minimum amount of a suitable solvent. Dichloromethane or a mixture of dichloromethane/methanol is often effective for halogenated benzimidazoles.

-

Preparation of Solution: Gently warm the solution to ensure complete dissolution.

-

Slow Evaporation: Filter the solution through a syringe filter (0.22 µm) into a clean vial. Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent over several days at room temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or fine forceps.

Part 2: Predicted Crystal Structure and Intermolecular Interactions

While the definitive crystal system and space group await experimental determination, we can predict the key structural parameters and interactions based on analogous structures found in the Cambridge Structural Database (CSD) and peer-reviewed literature.[8]

Molecular Geometry

The core benzimidazole ring system is expected to be essentially planar.[1][9] The C-Br and C-I bond lengths are predicted to be within the standard ranges observed for similar aromatic compounds.[7]

| Parameter | Predicted Value / Observation | Rationale / Comparative Data |

| Molecular Formula | C₇H₃Br₂IN₂ | Based on the chemical name.[3][5] |

| Molecular Weight | 401.82 g/mol | Calculated from atomic masses.[3][5] |

| Benzimidazole Core | Planar | A common feature of the fused aromatic ring system, confirmed in numerous benzimidazole crystal structures.[1][9] |

| C(sp²)-Br Bond Length | ~1.90 Å | Consistent with average C-Br bond lengths in related aromatic structures.[7] |

| C(sp²)-I Bond Length | ~2.10 Å | Consistent with average C-I bond lengths in related aromatic structures.[7] |

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state packing of this compound will be governed by a hierarchy of non-covalent interactions. The presence of multiple halogen atoms and the N-H group creates a rich landscape for directed assembly.

Caption: Key intermolecular interactions predicted in the crystal lattice.

-

N-H···N Hydrogen Bonding: The classic and most robust interaction in benzimidazole crystals involves the acidic N-H proton of one molecule and the basic lone pair of the imidazole nitrogen on an adjacent molecule. This typically forms infinite chains or discrete dimers, providing the primary structural framework.[8]

-

C-I···N Halogen Bonding: The iodine atom at the 2-position is a potent halogen bond donor due to the presence of a positive region of electrostatic potential (a "σ-hole") on the extension of the C-I bond.[2][10] This σ-hole can interact strongly with the electron-rich nitrogen atom of a neighboring molecule, representing a highly directional and stabilizing force that can dictate crystal packing.[2][11]

-

π-π Stacking: The planar benzimidazole rings are expected to engage in π-π stacking interactions. These are likely to be in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces.[7]

-

Bromine-Mediated Interactions: The bromine atoms at the 5 and 6 positions can participate in weaker Br···Br or C-H···Br interactions, further stabilizing the three-dimensional crystal lattice.[12]

Part 3: X-ray Diffraction Analysis Protocol

Once suitable single crystals are obtained, the following workflow outlines the standard procedure for data collection and structure solution.

Workflow for Crystallographic Analysis

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Methodology Details

-

Data Collection: A selected crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. X-ray diffraction data would be collected using a modern diffractometer equipped with a source such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[13]

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson synthesis to obtain an initial model of the molecular structure. This model is then refined against the experimental data using full-matrix least-squares methods to optimize the atomic positions, and thermal parameters, and to locate hydrogen atoms.

-

Validation: The final structural model is validated using tools like CHECKCIF to ensure its chemical and crystallographic integrity before potential deposition in a database like the Cambridge Crystallographic Data Centre (CCDC).

Conclusion and Future Outlook

This compound is a molecule of significant interest due to the confluence of multiple halogen substituents on a biologically relevant scaffold. This guide has provided a comprehensive, predictive overview of its synthesis, crystallization, and structural characteristics based on established chemical principles and data from analogous compounds. The interplay of strong N-H···N hydrogen bonds and potent C-I···N halogen bonds is anticipated to be the defining feature of its crystal engineering. Experimental validation of these predictions will provide invaluable insights into the solid-state behavior of multi-halogenated heterocyclic systems, aiding in the rational design of novel materials and pharmaceutical agents.

References

-

Zukerman-Schpector, J., & Tiekink, E. R. (2012). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 2(4), 1333-1345. Available from: [Link]

-

Author, N.A. (n.d.). C—I⋯N and C—I⋯π halogen bonding in the structures of 1-benzyliodoimidazole derivatives. IUCrData. Available from: [Link]

-

Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

Czestkowski, W., et al. (2020). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 25(23), 5757. Available from: [Link]

-

Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. Available from: [Link]

-

Silva, A. R. P., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1357. Available from: [Link]

-

ResearchGate. (n.d.). Powder X-Ray diffraction analysis of [Ag(benzimidazole) 2 ]NO 3. Available from: [Link]

-

Zhang, Y., & Wang, J. (2011). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Xiandai Huagong/Modern Chemical Industry, 31, 257-259. Available from: [Link]

-

Author, N.A. (2021). 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity. Scientific Reports. Available from: [Link]

-

Author, N.A. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. Available from: [Link]

-

Golen, J. A., & Manke, D. R. (2016). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 1(1), x160003. Available from: [Link]

-

Author, N.A. (n.d.). Computational investigations of intermolecular interactions between electron-accepting bromo- and iodo-pentafluorobenzene and electron-donating furan and thiophene. ResearchGate. Available from: [Link]

-

Author, N.A. (2017). Halogen bonding in hypervalent iodine and bromine derivatives: halonium salts. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C7H3Br2IN2 | CID 53408035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles [mdpi.com]

- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Halogen bonding in hypervalent iodine and bromine derivatives: halonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

Solubility of 5,6-Dibromo-2-iodo-1H-benzoimidazole in organic solvents

An In-Depth Technical Guide to the Solubility of 5,6-Dibromo-2-iodo-1H-benzoimidazole in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and therapeutic efficacy. This compound is a halogenated benzimidazole, a scaffold of significant interest in drug discovery.[1][2][3][4] Understanding its solubility profile in various organic solvents is paramount for its development, from synthesis and purification to formulation and administration. This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and actionable experimental protocols.

Introduction: The Significance of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, solubility is a fundamental physicochemical property that profoundly influences its fate. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure.[5] For complex heterocyclic compounds like this compound, which possesses multiple halogen substituents, predicting and experimentally determining solubility is a non-trivial but essential task.

The benzimidazole core is a "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs.[1][2][4] Halogenation of this core can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity.[1][6][7] However, these same modifications also heavily influence solubility. This guide will delve into the factors governing the solubility of this compound and provide a systematic approach to its characterization.

Molecular Characteristics of this compound

To understand the solubility of this compound, we must first consider its molecular structure and the resulting physicochemical properties.

Molecular Formula: C₇H₃Br₂IN₂[8][9][10]

Molecular Weight: 401.83 g/mol [8][10]

The structure features a benzimidazole core, which is a bicyclic aromatic heterocycle. The key substituents are two bromine atoms at positions 5 and 6, and an iodine atom at position 2. These heavy halogens significantly increase the molecular weight and volume. The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom).

The Role of Intermolecular Forces

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful heuristic.[11] For this compound, the following intermolecular forces are at play:

-

Hydrogen Bonding: The N-H group in the imidazole ring can act as a hydrogen bond donor, and the sp²-hybridized nitrogen can act as an acceptor.[12][13] This suggests that the compound will have some affinity for polar protic solvents.

-

Dipole-Dipole Interactions: The polar C-N and N-H bonds, as well as the C-Br and C-I bonds, create permanent dipoles in the molecule, leading to dipole-dipole interactions.[12][14][15]

-

Van der Waals Forces (London Dispersion Forces): As a large molecule with a significant number of electrons (particularly from the heavy halogen atoms), London dispersion forces will be a major contributor to the intermolecular attractions.[13][14][15]

The interplay of these forces dictates the solubility in different classes of organic solvents.

Caption: Interplay of intermolecular forces governing solubility.

Predicted Solubility Profile in Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can accept hydrogen bonds and have strong dipole moments, which can effectively solvate the polar benzimidazole core. DMSO is often an excellent solvent for a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | These solvents can both donate and accept hydrogen bonds. While there is potential for interaction with the benzimidazole N-H and N atoms, the large, nonpolar, halogenated benzene ring may limit solubility. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Very Low | The significant polarity of the benzimidazole ring and the C-X bonds will likely lead to poor solubility in nonpolar solvents where only van der Waals forces can contribute to solvation.[11][16] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions. Their ability to dissolve a wide range of organic compounds may make them suitable for this molecule. |

Experimental Determination of Solubility

The most reliable way to determine the solubility of this compound is through experimental measurement. Several methods can be employed, ranging from traditional techniques to high-throughput screening.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.[11]

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Self-Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

High-Throughput Solubility Screening (HTS)

For drug discovery projects, HTS methods are often employed to rapidly assess the solubility of many compounds in various solvents.[5][17][18][19] Laser nephelometry is a common HTS technique.[18][20]

Principle: A stock solution of the compound in a highly soluble solvent (e.g., DMSO) is serially diluted with the aqueous or organic solvent of interest in a microtiter plate. The point at which the compound precipitates is detected by light scattering (nephelometry).[18][20]

Workflow:

Caption: High-throughput solubility screening workflow using laser nephelometry.

Safety and Handling

While specific toxicity data for this compound is not widely available[8], it is prudent to handle it as a potentially hazardous substance, following standard laboratory safety protocols for halogenated organic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[21][22]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][22] Avoid contact with skin and eyes.[10][21]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[10]

Conclusion and Future Directions

The solubility of this compound in organic solvents is a critical parameter for its progression as a potential drug candidate. This guide has provided a framework for understanding and experimentally determining this property. While predictions based on molecular structure offer valuable initial insights, rigorous experimental validation using methods like the shake-flask technique is indispensable. For larger-scale screening, HTS methods provide a rapid and efficient alternative.

Future work should focus on generating a comprehensive experimental dataset for the solubility of this compound in a diverse panel of pharmaceutically relevant solvents. Furthermore, the development of quantitative structure-property relationship (QSPR) models for halogenated benzimidazoles could aid in the in silico prediction of solubility for future analogs, thereby accelerating the drug discovery process.

References

-

Development of a high-throughput solubility screening assay for use in antibody discovery. (n.d.). PubMed. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.

-

High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. (2017). Biopharma Asia. Retrieved from [Link]

- Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. (2000). Semantic Scholar. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). WebAssign. Retrieved from [Link]

-

This compound | C7H3Br2IN2 | CID 53408035. (n.d.). PubChem. Retrieved from [Link]

-

Haloalkanes and Haloarenes. (n.d.). Samagra. Retrieved from [Link]

-

Iodine and Iodine-Containing Compounds. (2021, May 9). Basicmedical Key. Retrieved from [Link]

-

Intermolecular Forces. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

This compound-885270-95-1. (n.d.). Thoreauchem. Retrieved from [Link]

-

Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). National Institutes of Health. Retrieved from [Link]

-

Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

-

The Four Intermolecular Forces and How They Affect Boiling Points. (2010, October 1). Master Organic Chemistry. Retrieved from [Link]

-

Iodine solubility and speciation in glasses. (2019, May 23). National Institutes of Health. Retrieved from [Link]

-

Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024, May 10). PubMed. Retrieved from [Link]

-

Solubility of Iodine in Some Organic Solvents. (2019, April 22). Chemistry Stack Exchange. Retrieved from [Link]

-

3.1 Intermolecular Forces – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

-

Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

The Iodide-Iodine Solubility Relation. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Solubility of iodine. (2014, May 14). YouTube. Retrieved from [Link]

-

Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of the core 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole substrate. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021, March 2). PMC - NIH. Retrieved from [Link]

-

N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (n.d.). PMC - NIH. Retrieved from [Link]

-

Benzimidazole | C7H6N2 | CID 5798. (n.d.). PubChem - NIH. Retrieved from [Link]

-

5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity. (2021, December 8). Nature. Retrieved from [Link]

-

1,4-Dibromo-2-iodo-5-methylbenzene | C7H5Br2I | CID 14493511. (n.d.). PubChem. Retrieved from [Link]

-

1,4-Dibromo-2,5-diiodobenzene | C6H2Br2I2 | CID 11123771. (n.d.). PubChem. Retrieved from [Link]

-

1,4-Dibromo-2-iodobenzene | C6H3Br2I | CID 13406348. (n.d.). PubChem. Retrieved from [Link]/13406348)

Sources

- 1. Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharma-asia.com [biopharma-asia.com]

- 6. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | C7H3Br2IN2 | CID 53408035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. youtube.com [youtube.com]

- 12. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 13. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Purity Analysis of 5,6-Dibromo-2-iodo-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the analytical methodologies crucial for determining the purity of 5,6-Dibromo-2-iodo-1H-benzoimidazole. As a key building block in medicinal chemistry and material science, the stringent purity control of this complex halogenated benzimidazole is paramount to ensure the safety, efficacy, and reproducibility of downstream applications. This document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for the selection of analytical techniques, potential impurity profiling, and method validation, empowering researchers to develop and implement robust quality control strategies.

Introduction: The Significance of Purity for this compound

This compound is a highly functionalized heterocyclic compound. Its utility in the synthesis of pharmacologically active agents and advanced materials necessitates a thorough understanding and control of its purity profile.[1] Impurities, which can arise from the synthesis process, degradation, or improper storage, can have a significant impact on the biological activity, toxicity, and physical properties of the final products.[2] Therefore, a rigorous purity analysis is not merely a quality control checkpoint but a critical component of the research and development process.

This guide will systematically address the multifaceted approach required for the comprehensive purity assessment of this compound, encompassing chromatographic separations, spectroscopic characterization, and forced degradation studies.

Core Analytical Methodologies for Purity Determination

The selection of an appropriate analytical method is fundamental to accurate purity assessment.[3] For a multi-halogenated, relatively non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the cornerstone of a robust analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Quantification

HPLC offers the high resolution necessary to separate the main component from structurally similar impurities.[4] A reversed-phase HPLC (RP-HPLC) method is generally the most effective approach for compounds of this polarity.

The development of a stability-indicating HPLC method is a critical first step. The goal is to achieve adequate separation between the active pharmaceutical ingredient (API) and all potential process-related and degradation impurities. A C18 column is a common starting point due to its versatility and wide range of applications.[5] The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and resolution. The pH of the aqueous phase can significantly influence the retention of the ionizable benzimidazole moiety. A photodiode array (PDA) or UV detector is suitable for detection, with the wavelength selected based on the UV absorbance maxima of the analyte.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and resolution for a broad range of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of the benzimidazole ring, leading to sharper peaks. Mass spectrometry compatible.[6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |

| Gradient Elution | 30% B to 95% B over 20 minutes | A gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times and can improve peak shape. |

| Detection Wavelength | 254 nm and 280 nm | Benzimidazoles typically have strong absorbance in this region. Monitoring multiple wavelengths can aid in impurity detection. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC-UV is excellent for quantification, it provides limited structural information about unknown impurities. LC-MS is a powerful tool for the identification of these impurities by providing molecular weight information and fragmentation patterns.

Electrospray ionization (ESI) is the preferred ionization technique for benzimidazole derivatives as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]+, which directly provides the molecular weight of the compound.[7]

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (approximately 1:1 ratio for 79Br and 81Br) and one iodine atom (monoisotopic at 127). This unique isotopic signature is a powerful tool for confirming the presence of the desired compound and its bromine-containing impurities.[8] The fragmentation pattern in MS/MS experiments can provide valuable structural information. Common fragmentation pathways for benzimidazoles include the loss of the substituent at the 2-position and cleavage of the imidazole ring.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and its impurities.[11] Both ¹H and ¹³C NMR should be employed.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzimidazole ring. The chemical shifts and coupling constants of these protons provide information about their substitution pattern. The NH proton of the imidazole ring will likely appear as a broad singlet.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the halogen substituents.[12][13] Quantitative ¹³C NMR can also be used for purity assessment without the need for a reference standard of the impurity.

Impurity Profiling: Anticipating and Identifying Potential Contaminants

A comprehensive purity analysis requires an understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities and degradation products.[14]

Process-Related Impurities

Impurities can be introduced from starting materials or formed as byproducts during the synthesis of this compound. A plausible synthetic route involves the iodination of 5,6-dibromo-1H-benzoimidazole.[15]

| Impurity | Potential Source |

| 5,6-dibromo-1H-benzoimidazole | Unreacted starting material. |

| Over-iodinated species (e.g., 4,5,6-tribromo-2-iodo-1H-benzoimidazole) | Non-selective iodination.[16] |

| Isomeric impurities (e.g., 4,7-Dibromo-2-iodo-1H-benzoimidazole) | Impurities in the starting material or side reactions. |

| Residual solvents and reagents | Incomplete removal during workup and purification. |

Degradation Products: Insights from Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that could form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.[17][18]

| Stress Condition | Typical Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Hydrolysis of the imidazole ring or de-iodination. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Similar to acid hydrolysis, potentially at a faster rate. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | Oxidation of the imidazole ring. |

| Thermal Degradation | 105 °C for 48h (solid state) | General decomposition. |

| Photolytic Degradation | ICH Q1B conditions (UV and visible light) | Photodegradation, potentially leading to dehalogenation. |

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for Forced Degradation Studies.

Method Validation: Ensuring a Self-Validating System

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines.

Key Validation Parameters

The following table summarizes the key validation parameters for an impurity method.

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. | Peak purity analysis (e.g., using a PDA detector) should demonstrate no co-eluting peaks. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Linearity | The ability of the method to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of spiked impurities should be within 80-120%. |

| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative standard deviation (RSD) ≤ 10% for impurities at the specification limit. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, and column temperature are slightly varied. |

The following diagram illustrates the logical relationship between method development, validation, and routine analysis.

Caption: Analytical Method Lifecycle.

Conclusion

The purity analysis of this compound is a critical undertaking that demands a multi-faceted and scientifically rigorous approach. This guide has outlined a comprehensive strategy that combines orthogonal analytical techniques, a proactive approach to impurity profiling, and a thorough validation process. By understanding the "why" behind the "how," researchers and drug development professionals can confidently establish and execute a purity analysis program that ensures the quality and consistency of this important chemical entity, ultimately contributing to the development of safe and effective products.

References

- Kulikov, A. U., & Kliuev, N. A. (2008). Mass spectrometric study of 2-substituted benzimidazoles. Chemistry of Heterocyclic Compounds, 44(5), 589-596.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.

- Hida, M., Kawakita, K., & Masuda, K. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 35-38.

- El Kihel, A., Ait M'Barek, L., & El Ammari, L. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7524-7528.

- BenchChem. (2025). A Comparative Analysis of the 1H and 13C NMR Spectra of 2-Iodobenzamide and Related Compounds.

- Gao, H., et al. (2018). ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution.

- El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527.

- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.

- Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 337-345.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

-

Thoreauchem. (n.d.). This compound-885270-95-1. Retrieved from [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

- Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.

- Ferreira, P. M., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1386.

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in life and society: an introduction to heterocyclic chemistry and biochemistry and the role of heterocycles in science, technology and medicine. John Wiley & Sons.

- Guaratini, T., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Molecules, 26(16), 4780.

- Marín Arevalo, J. D., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Analytical & Pharmaceutical Research, 10(1).

- MedCrave. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali.

-

SIELC Technologies. (n.d.). Separation of 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

- BenchChem. (2025). Impact of reaction conditions on the formation of di-iodinated impurities.

- Contreras, R., et al. (2020).

- El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527.

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

- Royal Society of Chemistry. (2019). Iodination of some aromatic nitro-compounds with iodine in 20% oleum. Journal of the Chemical Society C: Organic.

-

Agilent Technologies. (n.d.). Purity and Impurity Analysis. Retrieved from [Link]

Sources

- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-885270-95-1 - Thoreauchem [thoreauchem.com]

- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medcraveonline.com [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. uni-saarland.de [uni-saarland.de]

- 9. journalijdr.com [journalijdr.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 14. biomedres.us [biomedres.us]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medcraveonline.com [medcraveonline.com]

A Technical Guide to 5,6-Dibromo-2-iodo-1H-benzoimidazole: A Versatile Building Block for Kinase Inhibitors and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzimidazoles